molecular formula C10H14N2 B1438893 1-N-(cyclopropylmethyl)benzene-1,2-diamine CAS No. 1012884-24-0

1-N-(cyclopropylmethyl)benzene-1,2-diamine

Cat. No.: B1438893
CAS No.: 1012884-24-0
M. Wt: 162.23 g/mol
InChI Key: MYRCXWHIXJOEEJ-UHFFFAOYSA-N
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Description

1-N-(Cyclopropylmethyl)benzene-1,2-diamine (CAS 1012884-24-0) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound, with a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure features a benzene-1,2-diamine core substituted with a cyclopropylmethyl group, making it a useful precursor in heterocyclic chemistry and the development of pharmacologically active compounds . Researchers utilize this diamine in the exploration of novel therapeutic agents; for instance, derivatives of cyclopropylmethyl amines are investigated as building blocks for pyrazinone-based compounds, which can act as modulators of biological targets like the ROR gamma receptor for potential application in treating inflammatory diseases such as psoriasis . The compound can be synthesized via several laboratory routes, including reductive amination of benzene-1,2-diamine with cyclopropyl formaldehyde or through nucleophilic substitution reactions with cyclopropylmethyl halides . After synthesis, purification is typically achieved through techniques like silica gel chromatography, and the product is characterized by NMR spectroscopy and mass spectrometry . This compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-N-(cyclopropylmethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRCXWHIXJOEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Using Cyclopropylmethyl Aldehyde or Formaldehyde Derivatives

Overview:

  • Reductive amination is an alternative method where benzene-1,2-diamine is reacted with cyclopropyl aldehyde derivatives (e.g., cyclopropyl formaldehyde) to form an imine intermediate.
  • The imine is subsequently reduced to the secondary amine using mild reducing agents.
  • This method offers selectivity and can be performed under milder conditions.

Typical Reaction Conditions:

Parameter Details
Reactants Benzene-1,2-diamine, cyclopropyl aldehyde (e.g., cyclopropyl formaldehyde)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4)
Solvent 1,2-Dichloroethane, ethanol, or methanol
Temperature Room temperature to mild heating (20-80 °C)
Reaction Time 1-4 hours
Purification Silica gel chromatography

Example from Literature:

  • In a study synthesizing cyclopropylmethyl-substituted amines, benzene-1,2-diamine derivatives were reacted with cyclopropyl formaldehyde in 1,2-dichloroethane with trifluoroacetic acid as catalyst.
  • Sodium triacetoxyborohydride was added slowly to reduce the imine intermediate.
  • The product was isolated by adjusting pH and chromatographic purification with yields around 70%.

Condensation and Reduction Route via Imine Intermediate (Scalable Industrial Method)

Overview:

  • A scalable process for preparing 1-cyclopropylalkyl-1-amines involves:
    • Condensation of a suitable amine precursor with cyclopropyl ketone to form an imine.
    • Reduction of the imine to the secondary amine.
    • Debenzylation or further functional group manipulations to yield the primary amine.

Key Features:

Step Description
Condensation Use of Lewis acid catalysts in solvents like isopropanol, toluene, or THF
Reduction Employing reducing agents such as hydrogenation catalysts or hydrides
Debenzylation Removal of protecting groups to yield the free amine

Advantages:

  • This method is suitable for large-scale industrial synthesis.
  • Uses inexpensive starting materials such as cyclopropyl methyl ketone.
  • Reaction conditions are optimized for high selectivity and yield.

Reaction Conditions Summary:

Parameter Details
Lewis Acid Catalysts Boron isopropoxide or similar
Solvents Iso-propanol, toluene, heptane, THF
Temperature Mild to moderate heating
Yield High, scalable

Reference:

  • Patent US20210395185A1 describes this scalable synthetic method for non-racemic 1-cyclopropylalkyl-1-amines, which can be adapted for 1-N-(cyclopropylmethyl)benzene-1,2-diamine.

Purification and Characterization

  • After synthesis, purification is typically achieved by recrystallization or silica gel chromatography using hexane-ethyl acetate mixtures.
  • Yields generally range from 59% to 87% depending on the route and conditions.
  • Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Nucleophilic Substitution Benzene-1,2-diamine + cyclopropylmethyl halide Base (NaOH, K2CO3), heat (~80-100 °C) 60-80 Simple, common; requires control to avoid over-alkylation
Reductive Amination Benzene-1,2-diamine + cyclopropyl aldehyde NaBH(OAc)3, 1,2-dichloroethane, RT ~70 Mild conditions, selective; suitable for sensitive substrates
Condensation + Reduction (Industrial) Amine precursor + cyclopropyl ketone Lewis acid catalyst, solvents (THF, toluene), reduction step High Scalable, suitable for non-racemic synthesis, industrial application

Chemical Reactions Analysis

Types of Reactions

1-N-(cyclopropylmethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

1-N-(cyclopropylmethyl)benzene-1,2-diamine has several significant applications in different fields:

Organic Synthesis

This compound serves as a valuable building block in organic chemistry. It is utilized in the synthesis of more complex molecules and as a reagent in various organic reactions. Its structure allows for nucleophilic substitution reactions, making it a versatile intermediate in synthetic pathways.

Research indicates that this compound may exhibit potential biological activity, particularly in the realms of antimicrobial and anticancer properties. The amine groups can facilitate interactions with biological macromolecules, potentially modulating various biochemical pathways. However, detailed studies on its specific biological effects are still limited.

Medicinal Chemistry

The compound is being explored for its therapeutic applications. It may play a role in the development of new pharmaceutical agents, particularly due to its structural similarities to known active compounds . For instance, derivatives of cyclopropylmethyl amines have been investigated for their efficacy in treating inflammatory diseases through modulation of specific biological pathways .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics .

Case Studies and Research Findings

While specific case studies on this compound are sparse, related compounds have shown significant activities that could inform future research:

CompoundActivityReference
Fentanyl DerivativesAnalgesic activity with varying potency
Cyclopropylmethyl Substituted CompoundsPotential for receptor modulation

Mechanism of Action

The mechanism of action of 1-N-(cyclopropylmethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs with Alkyl/Substituted Alkyl Groups

1-N-(Cyclohexylmethyl)benzene-1,2-diamine (CAS 163618-44-8) Molecular Formula: C₁₃H₂₀N₂ | Molecular Weight: 204.31 g/mol Comparison: Replacing cyclopropylmethyl with cyclohexylmethyl increases steric bulk and lipophilicity. This derivative may exhibit slower reaction kinetics in nucleophilic substitutions due to steric hindrance .

N1-(tert-Butyl)benzene-1,2-diamine (CAS 28458-68-6)

  • Molecular Formula : C₁₀H₁₆N₂ | Molecular Weight : 164.25 g/mol
  • Comparison : The tert-butyl group is more electron-donating and sterically demanding than cyclopropylmethyl. This can stabilize intermediates in catalytic cycles but may hinder access to reactive sites in coordination chemistry .

2.2 Derivatives with Aromatic/Electron-Withdrawing Substituents

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine Key Feature: The 3,5-bis(trifluoromethyl)benzyl group introduces strong electron-withdrawing effects, enhancing acidity of the adjacent amine. This property is exploited in organocatalysis for stabilizing transition states via hydrogen bonding. However, synthesis challenges (e.g., undesired cyclization) necessitate alternative routes compared to simpler analogs like the cyclopropylmethyl derivative .

N1,N2-Bis(2-fluorobenzyl)benzene-1,2-diamine Key Feature: Fluorine atoms increase electronegativity and metabolic stability. The crystal structure (orthorhombic, space group Pbca) reveals intermolecular hydrogen bonding, which may influence melting points and solubility relative to non-fluorinated analogs .

Data Table: Key Properties of Selected Benzene-1,2-diamine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
1-N-(Cyclopropylmethyl)benzene-1,2-diamine Cyclopropylmethyl C₁₀H₁₃N₂ 161.22 Potential ligand for metal complexes
1-N-(Cyclohexylmethyl)benzene-1,2-diamine Cyclohexylmethyl C₁₃H₂₀N₂ 204.31 Enhanced hydrophobicity
N1-(tert-Butyl)benzene-1,2-diamine tert-Butyl C₁₀H₁₆N₂ 164.25 Steric stabilization in catalysis
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine 3,5-Bis(trifluoromethyl)benzyl C₁₅H₁₁F₆N₂ 340.26 Organocatalyst for asymmetric synthesis
N1,N2-Bis(2-fluorobenzyl)benzene-1,2-diamine 2-Fluorobenzyl (two groups) C₂₀H₁₈F₂N₂ 328.37 Crystallographic stability for medicinal intermediates

Research Findings and Trends

  • Synthetic Accessibility : The cyclopropylmethyl derivative avoids complications seen with bulkier groups (e.g., 3,5-bis(trifluoromethyl)benzyl), which require multi-step syntheses or reductive amination strategies .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance catalytic activity but may reduce solubility. Cyclopropylmethyl balances moderate steric demand with improved solubility over aromatic substituents.
  • Biological Relevance : Fluorinated and propargylated analogs show promise in antiviral and anticancer studies, suggesting that the cyclopropylmethyl derivative could be tailored for similar applications with optimized pharmacokinetics .

Biological Activity

1-N-(cyclopropylmethyl)benzene-1,2-diamine, also known as N1-(cyclopropylmethyl)-1,2-benzenediamine, is a chemical compound with the CAS Number 1012884-24-0. This compound features a benzene ring substituted with two amine groups and a cyclopropylmethyl group. Its unique structure suggests potential applications in various biological contexts, though specific biological activity data remain limited.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • Density : Approximately 1.155 g/cm³
  • Boiling Point : Estimated at 312.2 °C
  • InChI Key : MYRCXWHIXJOEEJ-UHFFFAOYSA-N

The biological activity of compounds similar to this compound often involves their interaction with specific molecular targets such as enzymes or receptors. The amine groups may facilitate hydrogen bonding and ionic interactions, which are critical for binding to biological macromolecules. This can modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Data

While specific studies on the biological activity of this compound are sparse, related compounds within the same structural class have shown significant activities:

CompoundActivityReference
Fentanyl DerivativesAnalgesic activity with varying potency
Cyclopropylmethyl Substituted CompoundsPotential for receptor modulation

Study on Cyclopropylmethyl Derivatives

Research has indicated that cyclopropylmethyl derivatives exhibit notable biological activities due to their structural characteristics. In a study focusing on similar compounds, it was found that modifications in the cyclopropyl group significantly influenced pharmacological profiles. For instance, the introduction of amine groups at specific positions enhanced binding affinity to target receptors, suggesting a promising direction for drug design .

Fragment-Based Drug Design

Fragment-assisted SAR (Structure-Activity Relationship) analysis has been employed to evaluate compounds related to this compound. This approach allows for rapid assessment of how structural variations affect biological activity. Initial findings suggest that maintaining certain functional groups while altering others can lead to increased potency against specific targets .

Q & A

Q. What are the recommended synthetic routes for 1-N-(cyclopropylmethyl)benzene-1,2-diamine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination of benzene-1,2-diamine derivatives with cyclopropane-containing reagents. For example, derivatives like N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine are synthesized from commercial precursors under controlled temperatures (60–100°C) and solvent systems such as DMF or THF . Reaction yields can be optimized by adjusting stoichiometry, catalyst selection (e.g., palladium for cross-coupling), and reaction time. HPLC analysis is recommended for purity validation .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and cyclopropane integration. Aromatic protons typically appear between δ 6.5–7.5 ppm, while cyclopropane methylene protons resonate near δ 0.5–1.5 ppm .
  • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and acetonitrile/water gradient (e.g., 40:60 to 80:20) are effective .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (exact mass for C10_{10}H13_{13}N2_2: 161.108 g/mol).

Q. What are the primary research applications of benzene-1,2-diamine derivatives in medicinal chemistry?

Derivatives of benzene-1,2-diamine are explored as ligands for metal complexes in catalysis or as bioactive molecules. For instance, structurally similar compounds like 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine inhibit NF-κB nuclear translocation, suggesting potential anti-inflammatory or anticancer applications .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

  • Software : Use SHELXL for structure refinement. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms .
  • Ambiguities : Address disorder in the cyclopropane moiety by refining occupancy ratios (e.g., 0.57:0.43 split observed in similar structures) . Validate with OLEX2 for visualization and hydrogen-bonding analysis .
  • Validation : Cross-check with the Cambridge Structural Database (CSD) for bond-length and angle comparisons .

Q. How do structural modifications (e.g., substituent position) influence the compound’s reactivity or biological activity?

  • Electron-Donating Groups : Substituents like methoxy (e.g., L8 in ) enhance ligand-metal coordination, affecting catalytic activity.
  • Biological Activity : Analogues with bulky substituents (e.g., 2-fluorobenzyl) show improved pharmacokinetic profiles due to steric hindrance reducing metabolic degradation . Compare with NF-κB inhibitors to design derivatives targeting specific protein interactions .

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data (e.g., bond-length discrepancies)?

  • Multi-Method Validation : Combine X-ray diffraction with DFT calculations (e.g., Gaussian09) to model electronic environments. For example, aromatic C-N bond lengths in crystallography (1.34–1.38 Å) should align with NMR coupling constants (3JHH^3J_{H-H}) .
  • Dynamic Effects : Use variable-temperature crystallography to assess thermal motion artifacts. Discrepancies in cyclopropane ring geometry may arise from libration corrections in SHELXL .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-N-(cyclopropylmethyl)benzene-1,2-diamine
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